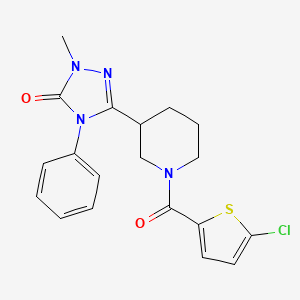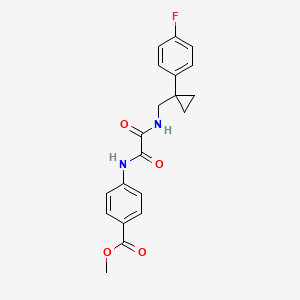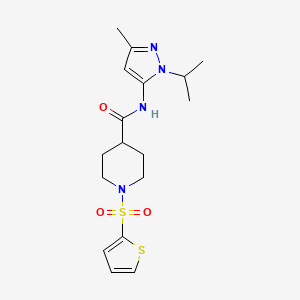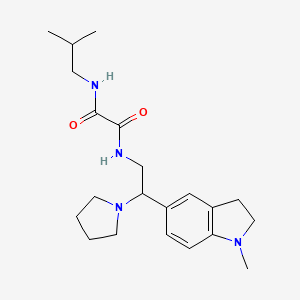
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide" belongs to a class of organic molecules that exhibit significant biological activities due to their complex molecular structure. This class includes compounds with pyrrolidine and indoline moieties, which are known for their versatility in chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves key intermediates such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is a crucial component in the preparation of complex molecules like premafloxacin (Fleck et al., 2003). This process showcases the importance of stereoselective alkylation and asymmetric Michael addition in constructing the molecule's backbone.
Molecular Structure Analysis
The molecular structure of compounds within this class, including those with pyrrolidinoindoline and oxindole cores, is characterized by high enantiopurity and structural diversity, as demonstrated by organocatalytic synthesis approaches (Chen et al., 2009). These structures are pivotal for their biological activity and are often achieved through enantioselective catalysis and dipolar cycloaddition reactions.
Chemical Reactions and Properties
Chemical reactions involving these molecules are diverse, including asymmetric hydrovinylation to construct quaternary centers and the synthesis of pyrrolidinoindolines, which are crucial for creating compounds with specific stereochemistry and functional groups (Lim & RajanBabu, 2011). Such reactions underscore the compounds' reactivity and their ability to undergo transformations leading to biologically active derivatives.
科学的研究の応用
Synthesis Techniques
Research on related compounds has explored their synthesis methods, which are crucial for developing pharmaceuticals and chemical probes. For example, the study by Fleck et al. (2003) described a stereoselective process for preparing key intermediates in antibiotic development, highlighting the importance of asymmetric Michael addition and stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Biological Evaluation
The development of α1-adrenoceptor antagonists for uroselective profiles has been the focus of some studies, demonstrating the potential therapeutic applications of compounds with similar structures. Rak et al. (2016) synthesized a series of arylsulfonamide derivatives, showing significant affinity for the α1-adrenoceptor (Rak, Canale, Marciniec, Żmudzki, Kotańska, Knutelska, Siwek, Stachowicz, Bednarski, Nowinski, Zygmunt, Zajdel, & Sapa, 2016).
Chemical Structure Analysis
The structural analysis of nicotine derivatives, as discussed by Evain et al. (2003), provides insights into molecular geometry and intermolecular interactions, which are vital for understanding the transport and docking of ligands to receptors (Evain, Felpin, Laurence, Lebreton, & Le Questel, 2003).
Antiproliferative Activity
Novel derivatives of isoindoline, as investigated by Sović et al. (2011), were tested for their antiproliferative activity in vitro, showcasing the potential of these compounds in cancer research (Sović, Stilinović, Kaitner, Kraljević-Pavelić, Bujak, Čuljak, Novak, & Karminski-Zamola, 2011).
Antiviral and Antimicrobial Activities
The exploration of antiviral and antimicrobial activities is a significant aspect of scientific research applications. Patick et al. (2005) reported on a novel inhibitor of human rhinovirus 3C protease, showing potent in vitro activity against various serotypes and clinical isolates, as well as a good safety profile in nonclinical studies (Patick, Brothers, Maldonado, Binford, Maldonado, Fuhrman, Petersen, Smith, Zalman, Burns-Naas, & Tran, 2005).
特性
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-15(2)13-22-20(26)21(27)23-14-19(25-9-4-5-10-25)16-6-7-18-17(12-16)8-11-24(18)3/h6-7,12,15,19H,4-5,8-11,13-14H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZBCFVLUBMHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

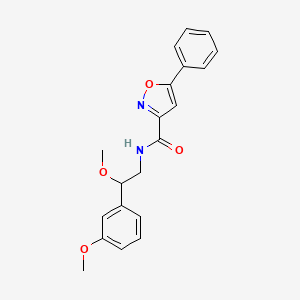
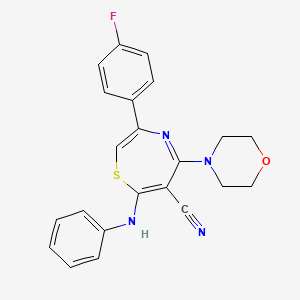
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
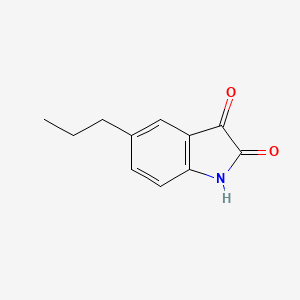
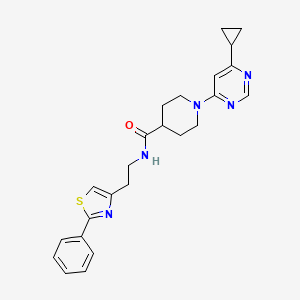
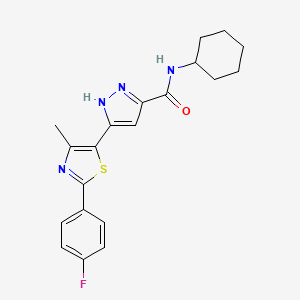
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
